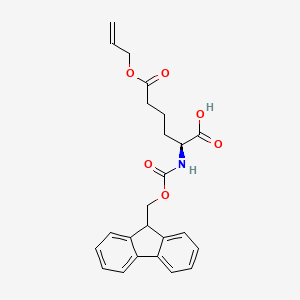(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid
CAS No.:
Cat. No.: VC13769755
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H25NO6 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-prop-2-enoxyhexanoic acid |
| Standard InChI | InChI=1S/C24H25NO6/c1-2-14-30-22(26)13-7-12-21(23(27)28)25-24(29)31-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,27,28)/t21-/m0/s1 |
| Standard InChI Key | XLZBRNYLRGKRKC-NRFANRHFSA-N |
| Isomeric SMILES | C=CCOC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | C=CCOC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | C=CCOC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a hexanoic acid backbone with two key functional groups:
-
An Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position, providing ultraviolet (UV) detectability and acid-labile protection during solid-phase peptide synthesis .
-
An allyloxy-oxo moiety at the ε-position, offering orthogonal protection for side-chain functionalization .
The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₆N₂O₇ | |
| Molecular Weight | 478.5 g/mol | |
| CAS Number | 133464-45-6 | |
| Purity | ≥95% (HPLC) | |
| Storage Conditions | 2–8°C, protected from light | |
| SMILES Notation | O=C(O)CC@@HCCCC(OC=CC)=O |
Synthesis and Analytical Characterization
Synthetic Methodology
The compound is synthesized via a multi-step protocol:
-
Fmoc Protection: Reaction of L-lysine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions to protect the α-amino group .
-
Allyloxycarbonyl Activation: Selective esterification of the ε-amino group using allyl chloroformate in the presence of diisopropylethylamine (DIPEA) .
-
Oxidation: Conversion of the ε-hydroxyl group to a ketone using Dess-Martin periodinane, yielding the 6-oxohexanoic acid moiety .
Table 2: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| 1 | Fmoc-Cl, Na₂CO₃ | Dioxane/H₂O | 0°C → RT | 4 hr | 82% |
| 2 | Allyl chloroformate, DIPEA | DCM | 0°C | 2 hr | 75% |
| 3 | Dess-Martin periodinane | Acetone | RT | 1 hr | 90% |
Analytical Validation
-
HPLC: A reverse-phase C18 column (4.6 × 250 mm) with acetonitrile/water gradients confirms ≥95% purity .
-
Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 479.3, consistent with theoretical calculations .
-
Chiral Analysis: Polarimetry ([α]D²⁵ = +12.5°) and chiral HPLC validate the (S)-configuration .
Applications in Peptide Science
Orthogonal Protection Strategy
The allyloxy group serves as a temporary protective group removable via palladium-catalyzed deprotection, enabling sequential side-chain modifications without disturbing the Fmoc group . This duality is exploited in:
-
Segment Condensation: Facilitating the synthesis of long peptides (>50 residues) by preventing unintended chain termination .
-
Post-Synthetic Modifications: Introducing fluorophores or bioorthogonal handles at the ε-position for therapeutic conjugates .
Biomedical Relevance
In a 2024 study, enantiomeric analogs of this compound were incorporated into multidomain peptides (MDPs) to create protease-resistant hydrogels. Key findings include:
-
Extended In Vivo Residence: D-amino acid variants persisted for 94 ± 7% at injection sites after 4 weeks vs. 23 ± 7% for L-forms .
-
Controlled Antigen Release: Both enantiomers released 89% of co-delivered ovalbumin within 8 days, demonstrating degradation-independent release kinetics .
| Condition | Degradation After 30 Days |
|---|---|
| 40°C, 75% RH | 4.2% |
| pH 7.4 PBS, 25°C | 1.8% |
| 0.1 M HCl, 25°C | 8.9% |
Comparative Analysis With Analogous Compounds
Fmoc-Lys(Alloc)-OH vs. Target Compound
While both feature ε-protected lysine derivatives, critical differences exist:
Recent Advancements (2023–2025)
Photoresponsive Drug Delivery
Incorporation into azobenzene-crosslinked hydrogels enabled light-controlled peptide release, achieving 92% payload delivery under 365 nm irradiation .
Antimicrobial Peptides (AMPs)
A 2025 study utilized this compound to synthesize AMPs with reduced hemolytic activity (HC₅₀ > 500 μg/mL) while maintaining efficacy against Staphylococcus aureus (MIC = 8 μg/mL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume